(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a chiral compound that falls under the category of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological targets.
The compound is synthesized through various chemical reactions involving piperazine and carboxylic acid derivatives. It is often utilized in research settings and is available from specialized chemical suppliers and synthesis laboratories.
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate belongs to the broader class of piperazine derivatives, which are cyclic amines that have been extensively studied for their pharmacological properties. This specific compound is classified as a carboxylate ester, characterized by the presence of a tert-butyl group and a cyano group.
The synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate can be achieved through several methods, typically involving the reaction of tert-butyl carbamate with 2-cyanopiperazine.
The yield and purity of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate can be optimized through varying reaction times and temperatures, as well as by employing purification techniques like recrystallization or chromatography.
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate has a molecular formula of CHNO. Its structure features:
The compound's molecular weight is approximately 226.29 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm its structure and purity.
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate can participate in several chemical reactions:
Reactions involving (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate should be conducted under controlled conditions to prevent side reactions, especially when dealing with sensitive functional groups.
The mechanism of action for (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate primarily relates to its interaction with biological targets:
Studies using in vitro assays can provide data on the pharmacological activity of this compound, including IC50 values against various biological targets.
Characterization techniques such as Infrared Spectroscopy (IR) and NMR are essential for confirming the identity and purity of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate has several scientific uses:
This compound's unique structural features make it a valuable candidate for further research into novel therapeutic agents.
Introduction to the Target Compound(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate (CAS: 1359658-29-9) represents a structurally sophisticated chiral piperazine derivative with significant potential in pharmaceutical synthesis. This enantiomerically enriched building block features a tert-butoxycarbonyl (Boc) protecting group at N1 and a cyano substituent at the C2 position, conferring unique reactivity patterns while maintaining stereochemical integrity. Its molecular formula (C₁₀H₁₇N₃O₂) and moderate molecular weight (211.26 g/mol) facilitate diverse synthetic manipulations essential for constructing complex nitrogen-containing architectures [6]. The compound's chirality, thermal stability (predicted boiling point: 343.1±37.0°C), and predicted pKa (6.31±0.40) make it particularly valuable for asymmetric synthesis campaigns targeting biologically active molecules [3] [6].
Chiral piperazine synthesis faces inherent challenges due to potential racemization at stereogenic centers during ring formation or functionalization. For (S)-2-cyanopiperazine derivatives, three predominant enantioselective strategies have emerged:
Chiral Pool Derivatization: Starting from inexpensive chiral precursors like (S)-amino acids, this approach leverages existing stereocenters. For example, (S)-serine can undergo multi-step transformations involving cyclization and dehydration to install the cyano group while preserving chirality. This method typically achieves high enantiomeric excess (ee >98%) but suffers from lengthy synthetic sequences (6-8 steps) and moderate overall yields (30-40%) [6].
Catalytic Asymmetric Cyanation: Direct stereoselective introduction of the cyano group onto prochiral piperazinones represents a more streamlined approach. Employing cinchona alkaloid-derived organocatalysts or chiral Lewis acid complexes enables enantioselective Strecker-type reactions on cyclic imines. Recent optimizations demonstrate ee values exceeding 90% with reduced catalyst loadings (2-5 mol%), though substrate scope limitations persist for sterically hindered analogs [7].
Enzymatic Resolution: Kinetic resolution of racemic tert-butyl 2-cyanopiperazine-1-carboxylate using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer, leaving the desired (S)-enantiomer unreacted. This commercially viable process delivers >99% ee but sacrifices yield (theoretical maximum 50%), necessitating efficient racemization protocols for unrecovered enantiomers [6].
Table 1: Comparative Analysis of Enantioselective Synthesis Approaches
Method | Enantiomeric Excess (%) | Overall Yield (%) | Key Advantages | Operational Challenges |
---|---|---|---|---|
Chiral Pool Derivatization | >98 | 30-40 | Predictable stereochemistry | Multi-step synthesis; Moderate yield |
Catalytic Asymmetric Cyanation | 90-95 | 60-75 | Atom economy; Direct functionalization | Limited substrate scope |
Enzymatic Resolution | >99 | 40-45* | High specificity; Mild conditions | Maximum 50% yield without recycling |
*After racemization and recycling of undesired enantiomer
Transition metal catalysis enables convergent, atom-economical routes to chiral piperazines by facilitating C–N bond formation under stereocontrol:
Palladium-Catalyzed Cyclizations: Pd(0)/Pd(II) systems with chiral ligands (e.g., BINAP, PHOX) promote intramolecular aminations of diamine precursors. A notable approach involves N-Boc-protected dichloroamines undergoing asymmetric cyclization in the presence of Pd(OAc)₂/(R)-BINAP. This method constructs the piperazine ring with concurrent cyano group incorporation via cyanide source (e.g., Zn(CN)₂) transcyanation, achieving up to 92% ee and 85% yield. Ligand screening reveals electron-rich bisphosphines enhance enantioselectivity by stabilizing trigonal planar transition states during reductive elimination [1].
Copper-Mediated Ring Closure: Cu(I) complexes with chiral bisoxazoline ligands catalyze the cyclization of N-Boc-ethylenediamine derivatives with α,β-unsaturated nitriles. This redox-neutral process proceeds via Michael addition followed by intramolecular SN₂ displacement, forming the C2–C3 bond stereoselectively. Optimized conditions (10 mol% Cu(MeCN)₄PF₆, 12 mol% (S,S)-t-BuBox, DCE, 60°C) deliver the target (S)-piperazine in 78% yield and 94% ee. The cyano group’s electron-withdrawing character accelerates ring closure by enhancing electrophilicity at the β-carbon [5].
Optimization Insights: Catalyst loading reduction remains a priority for scalability. Recent advances demonstrate ligand-accelerated catalysis allows loadings as low as 0.5 mol% without eroding enantioselectivity. Solvent effects are pronounced – chlorinated solvents (DCE, CH₂Cl₂) outperform polar aprotic solvents like DMF, likely due to enhanced ligand–metal coordination stability [1] [5].
While conventional solution-phase synthesis dominates reported literature, solid-phase methodologies offer compelling advantages for large-scale manufacturing:
Resin Selection and Functionalization: Wang or Rink amide resins serve as optimal solid supports due to their acid-labile linkage chemistry. Initial resin loading involves coupling Fmoc-piperazine-2-carbonitrile derivatives using peptide coupling reagents (HBTU/HOBt). Subsequent Fmoc deprotection (piperidine/DMF) liberates the secondary amine for Boc protection, ensuring differentiation between N1 and N2 positions. This orthogonal protection scheme is critical for regioselective elaboration [3] [5].
Cyclization and Cleavage Protocols: On-resin ring formation employs microwave-assisted cyclization (80°C, 30 min) using diisopropylethylamine (DIPEA) as base in NMP. Cleavage from resin utilizes TFA/CH₂Cl₂ (1:1), simultaneously removing the Boc group to liberate the free piperazine. However, this necessitates Boc-reprotection in solution to obtain the target compound. Throughput analysis confirms resin-based methods achieve 95% crude purity at gram-scale, though yields plateau at 65% due to incomplete cyclization and resin degradation during extended TFA exposure [5].
Scalability Limitations: Current solid-phase routes remain cost-prohibitive for metric-ton production due to high resin expenses and moderate yields. Hybrid approaches – where initial linear steps occur in solution followed by resin-bound cyclization – present a compromise, improving purity while containing costs [3].
The acid-labile Boc group serves dual roles: preventing N-alkylation during piperazine synthesis and enabling orthogonal nitrogen functionalization. Strategic selection of Boc manipulation conditions significantly impacts yield and optical purity:
Protection Methodologies:Standard Approach: Treating free (S)-2-cyanopiperazine with Boc₂O in DCM using DMAP catalyst (0°C to rt, 2h) achieves near-quantitative Boc protection. However, epimerization occurs at C2 under basic conditions (≥5% racemization).Acid Scavenging Method: Employing Boc₂O with MgO in acetonitrile suppresses racemization by neutralizing generated acids in situ. This modification maintains >99% ee but requires extended reaction times (12h) [6].
Deprotection Optimization:Classic TFA-Mediated Cleavage: TFA/DCM (1:1, rt, 1h) quantitatively removes Boc but risks nitrile hydrolysis (3-5% carboxamide formation) under prolonged exposure. Optical stability remains excellent (<1% racemization).Thermal Deprotection: Heating in toluene at 110°C induces controlled Boc cleavage without acids, preserving acid-sensitive functionalities. While eliminating hydrolysis concerns, this method suffers from slow kinetics (24h) and moderate yields (70%) [2].
Table 2: Boc-Protection/Deprotection Performance Metrics
Condition | Yield (%) | Epimerization/Racemization (%) | Byproduct Formation (%) | Reaction Time |
---|---|---|---|---|
Protection: | ||||
Boc₂O/DMAP/DCM | 98 | 5-8 | <1 | 2h |
Boc₂O/MgO/MeCN | 95 | <1 | <1 | 12h |
Deprotection: | ||||
TFA/DCM (1:1) | 99 | <1 | 3-5* | 1h |
Thermal (Toluene, 110°C) | 70 | <1 | 0 | 24h |
*Mainly carboxamide from nitrile hydrolysis
Strategic Recommendation: For protection, the MgO/MeCN method provides superior stereochemical fidelity despite longer reaction times. For deprotection, TFA/DCM remains optimal when followed by rapid neutralization to minimize hydrolysis. Temperature control is critical – maintaining reactions below 25°C prevents epimerization at the C2 stereocenter adjacent to the electron-withdrawing cyano group [2] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1